molecular formula C16H12BrN3OS B2702815 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-21-3

2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2702815
CAS No.: 392241-21-3
M. Wt: 374.26
InChI Key: IYUALHTWEJNTGC-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C15H12BrN3OS. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(m-tolyl)-1,3,4-thiadiazole with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methyl-5-nitro-N-(m-tolyl)benzamide
  • 4-bromo-N-(2,2,2-trichloro-1-(3-m-tolyl-thiourea)-ethyl)-benzamide
  • 2,4-dichloro-N-(m-tolyl)-benzamide

Uniqueness

2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this ring structure or have different substituents.

Properties

IUPAC Name

2-bromo-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c1-10-5-4-6-11(9-10)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUALHTWEJNTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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